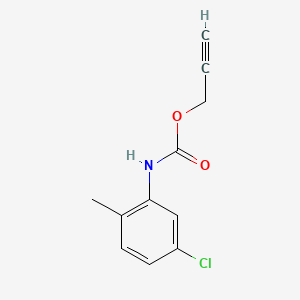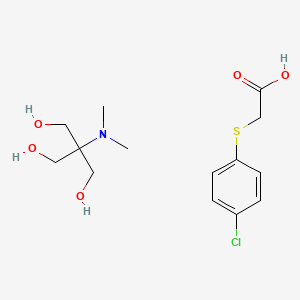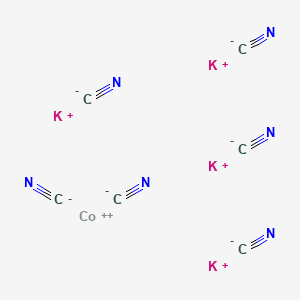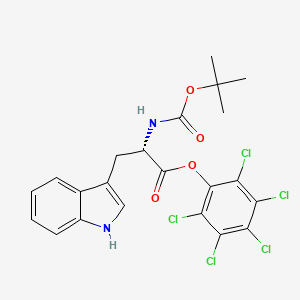
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is a derivative of L-tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group, while the pentachlorophenyl ester facilitates the coupling of amino acids in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-tert-Butoxycarbonyl-L-tryptophan is then reacted with pentachlorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield L-tryptophan.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous solutions of hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: L-tryptophan.
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid derivative. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it is employed in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester involves the protection of the amino group of L-tryptophan, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. The pentachlorophenyl ester facilitates the coupling of amino acids by forming a highly reactive intermediate that readily reacts with nucleophiles.
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is similar to other Boc-protected amino acid esters, such as:
- N-tert-Butoxycarbonyl-L-phenylalanine pentachlorophenyl ester
- N-tert-Butoxycarbonyl-L-alanine pentachlorophenyl ester
These compounds also serve as protected amino acid derivatives used in peptide synthesis. this compound is unique due to the presence of the indole side chain of tryptophan, which can participate in additional interactions and reactions, making it particularly useful in the synthesis of complex peptides and proteins.
Propriétés
Formule moléculaire |
C22H19Cl5N2O4 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H19Cl5N2O4/c1-22(2,3)33-21(31)29-13(8-10-9-28-12-7-5-4-6-11(10)12)20(30)32-19-17(26)15(24)14(23)16(25)18(19)27/h4-7,9,13,28H,8H2,1-3H3,(H,29,31)/t13-/m0/s1 |
Clé InChI |
QVSNUQISGGSLND-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


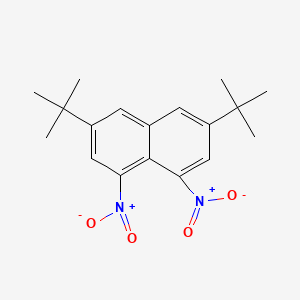
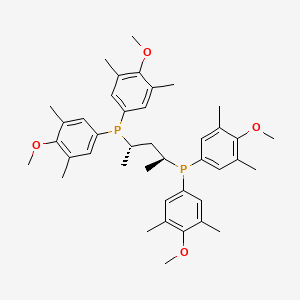
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
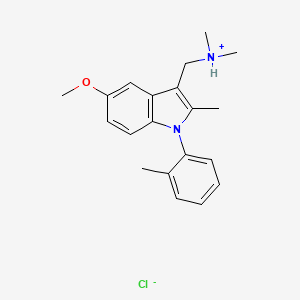
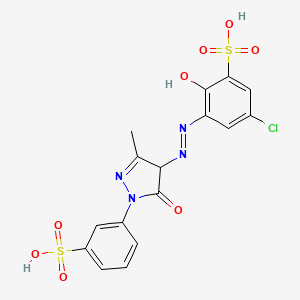
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
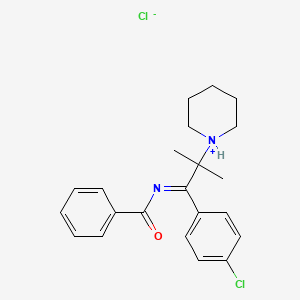
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
